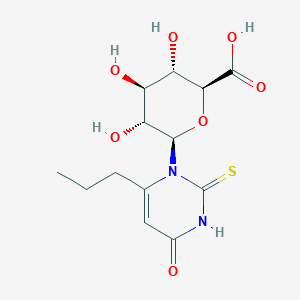

丙硫氧嘧啶 N-β-D-葡萄糖醛酸苷

描述

Propylthiouracil N-b-D-glucuronide is an essential pharmaceutical compound that revolutionizes the treatment of hyperthyroidism . It has a remarkable ability to inhibit enzymes and exerts its therapeutic effects by meticulously obstructing the production of thyroid hormones .

Synthesis Analysis

A reliable HPLC-MS/MS method for the simultaneous quantification of Propylthiouracil and its N-β-D glucuronide (PTU-GLU) was developed and validated . The chromatographic separation was achieved on a ZORBAX Extend-C18 column (2.1 × 50 mm, 1.8 μm) through gradient delivery of a mixture of formic acid, methanol, and acetonitrile .Molecular Structure Analysis

The molecular structure of Propylthiouracil N-b-D-glucuronide can be found in various scientific databases .Chemical Reactions Analysis

The in vitro metabolism of Propylthiouracil was assessed and UGT1A9 was identified as an important UGT isoform responsible for the glucuronidation of Propylthiouracil .Physical and Chemical Properties Analysis

The physical and chemical properties of Propylthiouracil N-b-D-glucuronide can be found in various scientific databases .科学研究应用

代谢研究和肝毒性

丙硫氧嘧啶 (PTU) 主要用于甲状腺机能亢进和甲状腺中毒症的治疗。研究表明,它的代谢涉及由尿苷 5'-二磷酸葡萄糖醛酸转移酶 (UGT) 介导的葡萄糖醛酸化,其中 UGT1A9 是该过程中的一个重要同工型。这一认识有助于探讨 PTU 的肝毒性,尤其是在儿童人群中,并可能优化其临床应用 (李等人,2021)。

甲状腺浓缩机制

PTU 在大鼠和人类中均被甲状腺浓缩,表明各种 S 化合物参与了这一过程,包括 PTU 的葡萄糖醛酸苷结合物。这种浓缩机制影响甲状腺中碘的有机结合抑制持续时间,为该药物在腺体水平上的作用提供了见解 (Marchant 等人,1971)。

抗过氧化物酶活性

对 PTU 衍生物和代谢产物的研究表明,丙硫氧嘧啶葡萄糖醛酸苷具有显着的抗甲状腺过氧化物酶活性,尽管其效力远低于 PTU 本身。这一发现对于理解 PTU 的生物转化及其对抗过氧化物酶活性的后续影响具有重要意义 (Lindsay 等人,1974)。

排泄和代谢

在给药标记的 PTU 后,比较大鼠胆汁和尿液中 PTU 代谢物的研究表明,PTU-葡萄糖醛酸苷是主要的尿代谢物。这项研究有助于了解该药物在体内的排泄和代谢 (Lindsay 等人,1974)。

酒精性肝病的意义

在一项临床试验中,丙硫氧嘧啶显示出显着降低酒精性肝病患者的死亡率。这为探索 PTU 在甲状腺机能亢进以外的传统用途之外的作用开辟了道路 (Orrego 等人,1987)。

作用机制

Target of Action

Propylthiouracil N-b-D-glucuronide primarily targets the thyroid gland . It inhibits the enzymes involved in the production of thyroid hormones . The compound’s primary targets are the iodine oxidation processes in the thyroid gland .

Mode of Action

The compound exerts its therapeutic effects by meticulously obstructing the production of thyroid hormones . It inhibits iodine and peroxidase from their normal interactions with thyroglobulin to form T4 and T3 . This action decreases thyroid hormone production . Additionally, Propylthiouracil N-b-D-glucuronide also interferes with the conversion of T4 to T3 .

Biochemical Pathways

The compound affects the glucuronidation pathway mediated by uridine 5′-diphospho-glucuronosyltransferases (UGTs) . This pathway has been proposed as an important metabolic pathway of Propylthiouracil . UGT1A9 was identified as an important UGT isoform responsible for the glucuronidation of Propylthiouracil .

Pharmacokinetics

The pharmacokinetics of Propylthiouracil N-b-D-glucuronide involves its metabolism in the liver. The compound is metabolized by human liver microsomes and UGT1A9 . The in vitro metabolism of Propylthiouracil was assessed, and UGT1A9 was identified as an important UGT isoform responsible for the glucuronidation of Propylthiouracil .

Result of Action

The result of the compound’s action is the decreased production of thyroid hormones . By inhibiting the enzymes involved in the production of these hormones, the compound effectively manages conditions like hyperthyroidism and thyrotoxicosis .

Action Environment

The action of Propylthiouracil N-b-D-glucuronide can be influenced by various environmental factors. For instance, the age-dependent expression of UGTs can affect the metabolism of Propylthiouracil . Furthermore, the compound’s action can be influenced by the presence of biological matrices such as human liver microsomes and human recombinant UGT1A9 .

未来方向

生化分析

Biochemical Properties

The compound is a product of the metabolic pathway of Propylthiouracil, which involves glucuronidation mediated by uridine 5′-diphospho-glucuronosyltransferases (UGTs) . UGT1A9 has been identified as an important UGT isoform responsible for the glucuronidation of Propylthiouracil .

Cellular Effects

Propylthiouracil, from which the compound is derived, is known to inhibit the synthesis of thyroid hormones by blocking the iodine oxidation in the thyroid gland .

Molecular Mechanism

It is known that Propylthiouracil, from which the compound is derived, interrupts the conversion of tetraiodothyronine to triiodothyronine in peripheral tissues .

Temporal Effects in Laboratory Settings

A reliable HPLC-MS/MS method for the simultaneous quantification of Propylthiouracil and the compound was developed and validated .

Dosage Effects in Animal Models

Propylthiouracil, from which the compound is derived, is associated with hepatotoxicity in the pediatric population .

Metabolic Pathways

The compound is involved in the metabolic pathway of Propylthiouracil, which involves glucuronidation mediated by UGTs . UGT1A9 has been identified as an important UGT isoform responsible for the glucuronidation of Propylthiouracil .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O7S/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23)/t7-,8-,9+,10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRSJAKAIDIIKX-QUARPLMYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=O)NC(=S)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

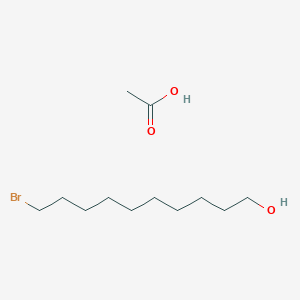

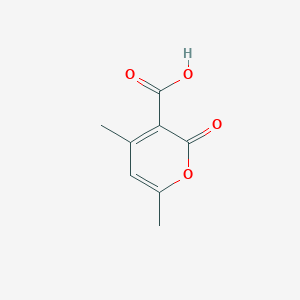

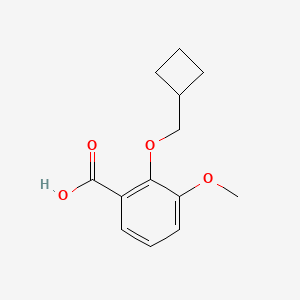

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

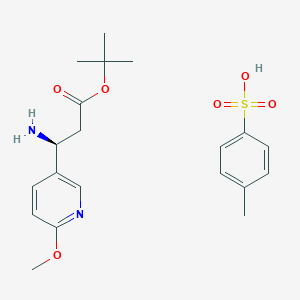

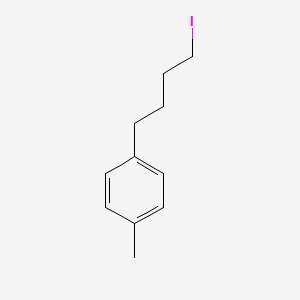

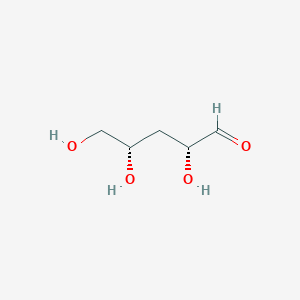

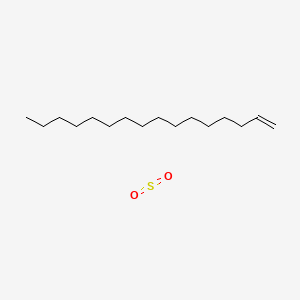

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid](/img/structure/B3261138.png)

![1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B3261164.png)

![4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3261201.png)